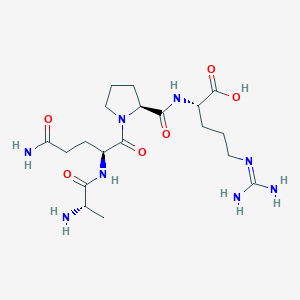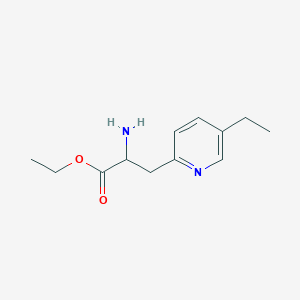![molecular formula C11H17O4PS B12579859 Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate CAS No. 185067-98-5](/img/structure/B12579859.png)
Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate typically involves the condensation of a thiophene derivative with a phosphonate ester. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Another organophosphorus compound with similar structural features.
Thiophene derivatives: Compounds like Tipepidine, Tiquizium Bromides, and Timepidium Bromide contain the thiophene nucleus and exhibit various biological activities.
Uniqueness
Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate is unique due to its specific combination of a thiophene ring and a phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
185067-98-5 |
|---|---|
Molecular Formula |
C11H17O4PS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-(2-methylthiophen-3-yl)butan-2-one |
InChI |
InChI=1S/C11H17O4PS/c1-9-10(6-7-17-9)4-5-11(12)8-16(13,14-2)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
WFYDNGNSDHADEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)CCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)



![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)

![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)


